molecular formula C7H14FNO B6608498 2-(fluoromethyl)-3,3-dimethylmorpholine CAS No. 2870682-14-5

2-(fluoromethyl)-3,3-dimethylmorpholine

Cat. No.: B6608498
CAS No.: 2870682-14-5
M. Wt: 147.19 g/mol
InChI Key: BFOKMBZDMMJNMB-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-3,3-dimethylmorpholine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(fluoromethyl)-3,3-dimethylmorpholine typically involves the introduction of a fluoromethyl group into the morpholine ring. One common method is the reaction of 3,3-dimethylmorpholine with a fluoromethylating agent under controlled conditions. For instance, fluoroiodomethane (CH2FI) can be used as a fluoromethylating agent in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)-3,3-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted products with nucleophiles replacing the fluorine atom

Scientific Research Applications

2-(Fluoromethyl)-3,3-dimethylmorpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(fluoromethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. For instance, the compound may interact with enzymes or receptors, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3,3-dimethylmorpholine
  • 2-(Bromomethyl)-3,3-dimethylmorpholine
  • 2-(Iodomethyl)-3,3-dimethylmorpholine

Comparison: Compared to its halogenated analogs, 2-(fluoromethyl)-3,3-dimethylmorpholine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius contribute to increased stability, lipophilicity, and bioavailability of the compound. These characteristics make it a preferred choice in applications requiring enhanced performance and stability .

Properties

IUPAC Name

2-(fluoromethyl)-3,3-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOKMBZDMMJNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)CF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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